molecular formula C17H17N5O B11501545 6-ethoxy-N,N-diphenyl-1,3,5-triazine-2,4-diamine

6-ethoxy-N,N-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11501545
M. Wt: 307.35 g/mol
InChI Key: YNCHLSFYIAGWSA-UHFFFAOYSA-N
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Description

6-ETHOXY-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure features a triazine ring substituted with ethoxy and diphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHOXY-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. One common method includes the condensation of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid. This reaction is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .

Industrial Production Methods

Industrial production of this compound may utilize a one-pot, microwave-assisted method to enhance efficiency and yield. This method involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-ETHOXY-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-ETHOXY-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. In cancer cells, the compound induces apoptosis through the activation of apoptotic pathways, leading to cell death. This selective cytotoxic effect is attributed to its ability to target specific proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

6-ethoxy-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H17N5O/c1-2-23-17-20-15(18)19-16(21-17)22(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,18,19,20,21)

InChI Key

YNCHLSFYIAGWSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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